molecular formula C12H19NO3 B015116 Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 185099-67-6

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B015116
Key on ui cas rn: 185099-67-6
M. Wt: 225.28 g/mol
InChI Key: MENILFUADYEXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895733B2

Procedure details

To 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (300 mg, 1.33 mmol) was added DME (9 mL) and EtOH (0.2 mL). The mixture was cooled to 0 C when TOSMIC (530 mg, 2.65 mmol) and potassium tert-butoxide (609 mg, 5.2 mmol) were added. The mixture was stirred to room temperature and then heated at 50 C for 18 h. After this time the reaction was evaporated and loaded onto a silica column and eluted with heptane-10% to 30% ethyl actetate to give the title compound (216 mg, 69%). Method B HPLC-MS: MH+ requires m/z=237. Found: m/z=237, Rt=1.35 min (86%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Quantity
609 mg
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][C:11](=O)[CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].COCCOC.CC1C=CC(S([CH2:33][N+:34]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+]>CCO>[C:1]([O:5][C:6]([N:8]1[CH:13]2[CH2:14][CH2:15][CH:9]1[CH2:10][CH:11]([C:33]#[N:34])[CH2:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)=O
Name
Quantity
9 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
0.2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
530 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
609 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50 C for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After this time the reaction was evaporated
WASH
Type
WASH
Details
eluted with heptane-10% to 30% ethyl actetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC(CC1CC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 216 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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